Cas no 5997-01-3 (Thiomorpholin-4-amine)

Thiomorpholin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Thiomorpholinamine
- Thiomorpholin-4-amine
- AKOS005213524
- 4-amino-tetrahydro-2H-1,4-thiazine
- CS-0454158
- LS-09216
- 5997-01-3
- EN300-216204
- MFCD18457653
- SCHEMBL971418
-
- MDL: MFCD18457653
- インチ: InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2
- InChIKey: IAFSUZIBZMPMPK-UHFFFAOYSA-N
- ほほえんだ: NN1CCSCC1
計算された属性
- せいみつぶんしりょう: 393.14387
- どういたいしつりょう: 393.143704
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 584
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 117
じっけんとくせい
- 密度みつど: 1.379
- 屈折率: 1.654
- PSA: 114.4
Thiomorpholin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-216204-10.0g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 10g |
$1962.0 | 2023-06-08 | |
Chemenu | CM325783-1g |
thiomorpholin-4-amine |
5997-01-3 | 95%+ | 1g |
$547 | 2021-08-18 | |
Enamine | EN300-216204-0.25g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 0.25g |
$183.0 | 2023-09-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN14888-250MG |
thiomorpholin-4-amine |
5997-01-3 | 95% | 250MG |
¥ 1,445.00 | 2023-03-31 | |
TRC | T221990-250mg |
Thiomorpholin-4-amine |
5997-01-3 | 250mg |
$ 565.00 | 2022-06-03 | ||
TRC | T221990-100mg |
Thiomorpholin-4-amine |
5997-01-3 | 100mg |
$ 275.00 | 2022-06-03 | ||
Chemenu | CM325783-5g |
thiomorpholin-4-amine |
5997-01-3 | 95%+ | 5g |
$2048 | 2022-06-10 | |
Enamine | EN300-216204-5g |
thiomorpholin-4-amine |
5997-01-3 | 91% | 5g |
$1322.0 | 2023-09-16 | |
Aaron | AR00F0M2-250mg |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |
5997-01-3 | 95% | 250mg |
$263.00 | 2025-02-10 | |
Aaron | AR00F0M2-50mg |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)pyrrolidine-1-carboxamide |
5997-01-3 | 91% | 50mg |
$144.00 | 2025-03-31 |
Thiomorpholin-4-amine 関連文献
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
Thiomorpholin-4-amineに関する追加情報
Professional Introduction to Compound with CAS No. 5997-01-3 and Product Name: 4-Thiomorpholinamine
The compound with the CAS number 5997-01-3 is identified as 4-Thiomorpholinamine, a chemical entity that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and functional properties, has been the subject of extensive studies aimed at elucidating its potential applications in medicinal chemistry. The presence of a morpholine ring substituted with a thiol group makes 4-Thiomorpholinamine a particularly intriguing molecule for researchers exploring novel pharmacophores.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of morpholine derivatives due to their diverse biological activities. 4-Thiomorpholinamine, with its sulfur-containing moiety, exhibits distinct chemical reactivity that can be leveraged in the synthesis of more complex molecules. This reactivity has made it a valuable intermediate in the development of drugs targeting various therapeutic areas, including central nervous system disorders, infectious diseases, and metabolic conditions.
One of the most compelling aspects of 4-Thiomorpholinamine is its role as a building block in the synthesis of bioactive compounds. Researchers have utilized this compound to develop novel analogs with enhanced pharmacological properties. For instance, studies have demonstrated that derivatives of 4-Thiomorpholinamine can exhibit potent inhibitory effects on enzymes involved in inflammatory pathways. This has opened up new avenues for the treatment of chronic inflammatory diseases, where traditional therapies may fall short.
The structural versatility of 4-Thiomorpholinamine also allows for modifications that can improve drug-like characteristics such as solubility, bioavailability, and metabolic stability. These attributes are crucial for the successful translation of laboratory discoveries into clinical applications. By incorporating 4-Thiomorpholinamine into drug candidates, scientists aim to enhance their efficacy while minimizing side effects.
Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-Thiomorpholinamine. High-throughput virtual screening and molecular docking techniques have enabled researchers to predict the binding interactions of this compound with biological targets with remarkable accuracy. This approach has not only streamlined the identification of potential drug candidates but also provided insights into their mechanisms of action.
In addition to its pharmaceutical applications, 4-Thiomorpholinamine has shown promise in material science and industrial chemistry. Its unique chemical properties make it suitable for use in catalysis and polymer synthesis. For instance, researchers have explored its potential as a ligand in transition metal catalysis, where it can facilitate various organic transformations under mild conditions. This versatility underscores the broad utility of 4-Thiomorpholinamine beyond traditional medicinal chemistry applications.
The synthesis of 4-Thiomorpholinamine itself is a testament to the ingenuity of modern organic chemistry. Multiple synthetic routes have been developed, each offering distinct advantages in terms of yield, purity, and scalability. These methods often involve multi-step reactions that showcase the interplay between functional group transformations and stereochemical control. Understanding these synthetic strategies is essential for optimizing the production of 4-Thiomorpholinamine for both research and industrial purposes.
As research continues to unfold, the potential applications of 4-Thiomorpholinamine are likely to expand further. The integration of cutting-edge technologies such as artificial intelligence and machine learning is poised to revolutionize how this compound is studied and utilized. By leveraging these tools, scientists can uncover new insights into its behavior and develop innovative applications that were previously unimagined.
In conclusion, 4-Thiomorpholinamine (CAS No. 5997-01-3) represents a fascinating chemical entity with far-reaching implications in pharmaceuticals and beyond. Its unique structure and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and materials. As our understanding of this compound grows, so too will its impact on science and industry.
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